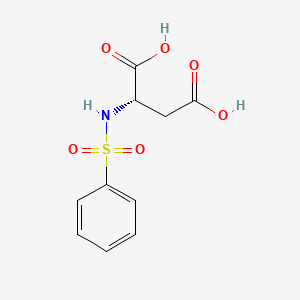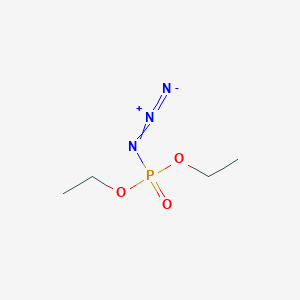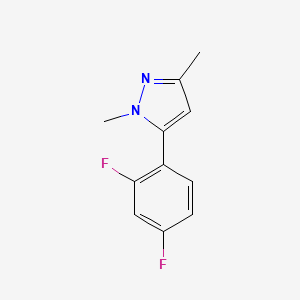![molecular formula C7H6N6O2 B8511925 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid](/img/structure/B8511925.png)
2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid
概要
説明
2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid is a heterocyclic compound that features both a tetrazole and a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of glycine, potassium azide, and triethyl orthoformate in glacial acetic acid at 80°C for 2 hours . This reaction leads to the formation of the tetrazole ring, which is then coupled with a pyrazine derivative to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole or pyrazine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazine ring.
科学的研究の応用
2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This interaction can lead to the modulation of specific biochemical pathways, making the compound useful in drug development .
類似化合物との比較
Similar Compounds
[5-(1H-tetrazol-5-yl)isophthalic acid]: This compound also features a tetrazole ring and is used in the synthesis of metal-organic frameworks.
[4-(1H-tetrazol-5-yl)benzoic acid]: Another tetrazole-containing compound with applications in medicinal chemistry.
Uniqueness
2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid is unique due to the combination of the tetrazole and pyrazine rings, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
特性
分子式 |
C7H6N6O2 |
|---|---|
分子量 |
206.16 g/mol |
IUPAC名 |
2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H6N6O2/c14-7(15)1-5-2-9-6(3-8-5)13-4-10-11-12-13/h2-4H,1H2,(H,14,15) |
InChIキー |
ZFIWIMXBFRYRIU-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=N1)N2C=NN=N2)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8511845.png)
![3-[[5-(Trifluoromethyl)-2-pyridyl]oxy]-1-propanamine](/img/structure/B8511846.png)


![7-(2-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8511870.png)

![1,3-Bis[4-(phenylethynyl)phenyl]propan-2-one](/img/structure/B8511882.png)
![2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate](/img/structure/B8511889.png)
![2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidine](/img/structure/B8511891.png)
![1h-Benzimidazole,6-(chloromethyl)-1-[(2-chlorophenyl)methyl]-2-methyl-](/img/structure/B8511893.png)


![2-Imidazolidinone,1-[2-[4-(2-methyl-3-phenyl-1h-indol-1-yl)-1-piperidinyl]ethyl]-](/img/structure/B8511932.png)
![3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole](/img/structure/B8511937.png)
